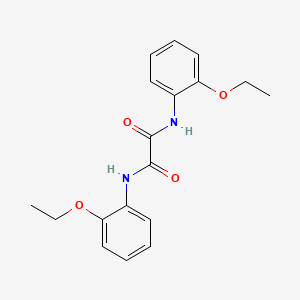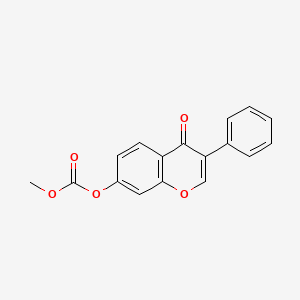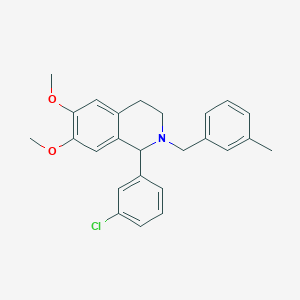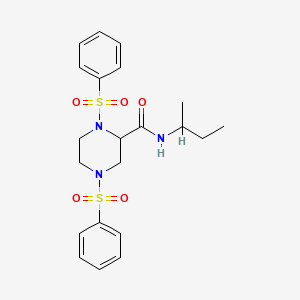
N,N'-bis(2-ethoxyphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(2-ethoxyphenyl)ethanediamide, commonly known as BEA, is a chemical compound that has been extensively studied for its potential applications in various fields. BEA is a diamide compound that contains two ethoxyphenyl groups attached to an ethane backbone. This compound has shown promising results in scientific research, particularly in the fields of chemistry, biology, and medicine. In
作用機序
The mechanism of action of BEA is not fully understood. However, it has been proposed that BEA may exert its anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. BEA has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
BEA has been reported to have several biochemical and physiological effects. In vitro studies have shown that BEA can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. In vivo studies have shown that BEA can inhibit tumor growth and reduce inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of BEA.
実験室実験の利点と制限
One advantage of BEA is its high purity and high yield synthesis method. This makes it easier to obtain and use in lab experiments. However, one limitation of BEA is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the toxicity and safety profile of BEA.
将来の方向性
There are several future directions for the study of BEA. One direction is to further investigate the mechanism of action of BEA in cancer cells and inflammatory diseases. Another direction is to study the potential use of BEA as a drug delivery system. Additionally, further studies are needed to fully understand the toxicity and safety profile of BEA, as well as its potential applications in other scientific research fields.
In conclusion, N,N'-bis(2-ethoxyphenyl)ethanediamide, or BEA, is a chemical compound that has shown promising results in scientific research. BEA has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. While the mechanism of action of BEA is not fully understood, it has been shown to exhibit anti-tumor and anti-inflammatory properties. Further studies are needed to fully understand the biochemical and physiological effects of BEA, as well as its potential applications in other scientific research fields.
合成法
BEA can be synthesized by reacting 2-ethoxyaniline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain N,N'-bis(2-ethoxyphenyl)ethanediamide. This method has been reported to yield high purity and high yield of BEA.
科学的研究の応用
BEA has been extensively studied for its potential applications in various scientific research fields. In chemistry, BEA has been used as a ligand in metal ion complexation studies. In biology, BEA has been shown to exhibit anti-tumor activity in vitro and in vivo. In medicine, BEA has been studied for its potential use as an anti-inflammatory agent and as a drug delivery system.
特性
IUPAC Name |
N,N'-bis(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-15-11-7-5-9-13(15)19-17(21)18(22)20-14-10-6-8-12-16(14)24-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSCUQKGZBLIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2-ethoxyphenyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)

![4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5147250.png)

![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5147291.png)
![2-amino-4-(4-chlorophenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B5147296.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)




![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)
![benzyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5147357.png)
![ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)